
Benzamide, 5-amino-2-(octyloxy)-N-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-amino-2-(octyloxy)-N-(2-thiazolyl)- is a bioactive chmeical.
Scientific Research Applications
Antifungal Applications
- Benzamide derivatives have been synthesized and evaluated for antifungal properties. These include compounds like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its alkoxy derivatives, which showed potential as antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Antimicrobial and Antioxidant Activities
- A new benzamide isolated from endophytic Streptomyces sp. showed promising antimicrobial and antioxidant activities (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Anticancer Applications
- Benzamide derivatives with thiadiazole scaffolds have been synthesized and evaluated for anticancer properties against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antiviral Applications
- Synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Material Science
- Poly(p-benzamide) with a defined molecular weight and low polydispersity has been synthesized using a chain-growth polycondensation method, with implications for material science applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
These findings demonstrate the diverse scientific applications of Benzamide, 5-amino-2-(octyloxy)-N-(2-thiazolyl)- in various research areas. The versatility of this compound in medicinal chemistry and material science highlights its potential for further exploration and development.
The scientific research applications of Benzamide, 5-amino-2-(octyloxy)-N-(2-thiazolyl)-, and related compounds have been explored in various studies. Below are the key findings from the relevant research:
Antifungal Agents : Some benzamide derivatives have been investigated for their potential as antifungal agents. The synthesis of new benzamides and their 2-alkoxy derivatives has shown promising results in antifungal screening (Narayana et al., 2004).
Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces has shown both antimicrobial and antioxidant activities, highlighting the diverse biological applications of such compounds (Yang et al., 2015).
Cancer Research : Benzamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), making them significant in cancer research, particularly in inhibiting tumor growth (Borzilleri et al., 2006).
Antitubercular Activities : Novel N-Pyrazolyl Benzamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing their potential in treating tuberculosis (Prathyusha & Deepti, 2022).
Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and demonstrated significant activity against the bird flu influenza virus, indicating their potential in antiviral therapies (Hebishy et al., 2020).
Anticancer Agents : Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activities, showing promising results against various human cancer cell lines (Tiwari et al., 2017).
Antiarrhythmic Activity : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain have been evaluated for oral antiarrhythmic activity, suggesting their potential in treating heart rhythm disorders (Banitt et al., 1977).
Polymer Chemistry : In the field of polymer chemistry, benzamide derivatives have been used to synthesize poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating their application in material science (Yokozawa et al., 2002).
properties
CAS RN |
13736-70-4 |
|---|---|
Product Name |
Benzamide, 5-amino-2-(octyloxy)-N-(2-thiazolyl)- |
Molecular Formula |
C18H25N3O2S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-amino-2-octoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H25N3O2S/c1-2-3-4-5-6-7-11-23-16-9-8-14(19)13-15(16)17(22)21-18-20-10-12-24-18/h8-10,12-13H,2-7,11,19H2,1H3,(H,20,21,22) |
InChI Key |
SWWKPTWXBBMCKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=NC=CS2 |
Appearance |
Solid powder |
Other CAS RN |
13736-70-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzamide, 5-amino-2-(octyloxy)-N-(2-thiazolyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)

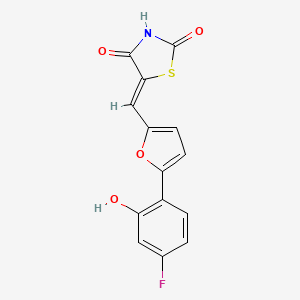

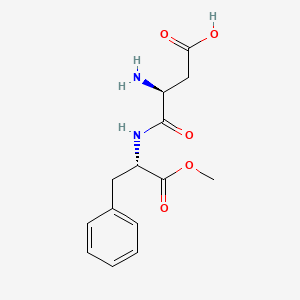
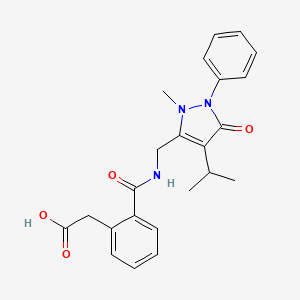
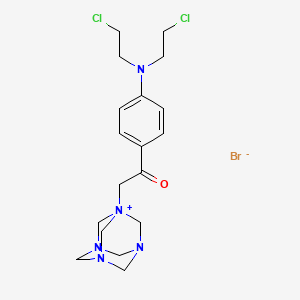

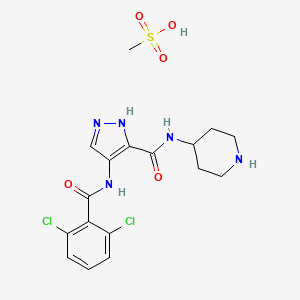
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)

![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)
